N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide
Description
N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide is a thiourea derivative featuring a thiophene-2-carboxamide core linked to a 4-phenoxyphenyl group via a carbamothioyl (-NH-CS-NH-) bridge. The thiourea scaffold is critical for binding to biological targets, such as InhA in Mycobacterium tuberculosis (Mtb) or viral proteases, by facilitating hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c21-17(16-7-4-12-24-16)20-18(23)19-13-8-10-15(11-9-13)22-14-5-2-1-3-6-14/h1-12H,(H2,19,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYZNWNLZQKZIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 4-phenoxyaniline in the presence of a carbamothioylating agent . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium ethoxide. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .
Scientific Research Applications
N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme CTP synthetase PyrG, which is essential for the biosynthesis of nucleotides in Mycobacterium tuberculosis . This inhibition disrupts DNA and RNA biosynthesis, leading to the death of the bacterial cells. The compound’s ability to form metal complexes also contributes to its antimicrobial and anticancer activities by interfering with essential biological processes in the target cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiourea-linked thiophenecarboxamides are highly dependent on substituents on the aryl/heteroaryl groups. Key structural variations and their impacts are summarized below:
Key Observations:
- Electron-withdrawing groups (e.g., nitro in 7947882) enhance antitubercular activity by improving target binding (e.g., InhA inhibition) .
- Bulky substituents (e.g., phenoxy in the target compound) may improve membrane permeability but reduce aqueous solubility.
Antitubercular Activity
Thiophenecarboxamide derivatives with nitro (7947882) or chloropyridyl (76) groups exhibit potent activity against Mtb H37Rv and drug-resistant strains (EC₅₀ < 40 µg/mL). The thiourea moiety is essential for binding to InhA, a key enzyme in mycolic acid biosynthesis .
Antifungal Activity
Compounds with imidazolidinone-phenyl substituents (e.g., 7j) show significant activity against Candida spp. (MIC ~10 µg/mL), likely due to enhanced hydrogen bonding with fungal ergosterol biosynthesis enzymes .
Antioxidant Activity
Cobalt(II) complexes of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide (77) demonstrate superior DPPH radical scavenging (IC₅₀ ~25 µM) compared to propyl gallate, attributed to redox-active metal centers and thiyl radical stabilization .
Antiviral Activity
N-Benzyl-N-phenyl derivatives (e.g., 5a) inhibit enterovirus 71 (EV71) by targeting viral proteases, with the thiophene-2-carboxamide core being indispensable for activity .
Biological Activity
N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antifungal research. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound belongs to the class of thiourea derivatives. Its structure can be represented as follows:
IUPAC Name: this compound
Molecular Formula: C16H14N2O2S
Molecular Weight: 302.36 g/mol
This compound is characterized by the presence of a thiophene ring, a carbamothioyl group, and a phenoxyphenyl moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. In one study, it was tested against several Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and PARP cleavage.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. For instance, it has been shown to inhibit CTP synthetase in Mycobacterium tuberculosis, which is crucial for nucleotide biosynthesis. This inhibition disrupts cellular processes essential for bacterial survival .
Case Studies
- Antimicrobial Efficacy Against Resistant Strains : A study highlighted the effectiveness of this compound against Extended-Spectrum Beta-Lactamase (ESBL) producing E. coli. The compound exhibited potent antibacterial activity, making it a promising candidate for overcoming antibiotic resistance .
- In Vivo Anticancer Studies : Animal models treated with this compound showed reduced tumor growth compared to controls. Histological analysis revealed decreased mitotic figures and increased apoptotic cells in treated tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
